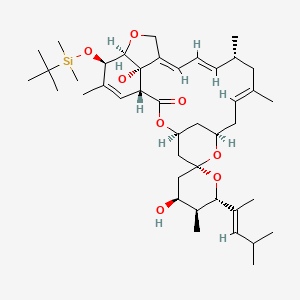
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is a derivative of moxidectin, a macrocyclic lactone used primarily as a parasiticide. Moxidectin is a semisynthetic derivative of nemadectin and is widely used in veterinary medicine to treat animals such as dogs, cats, horses, cattle, and sheep.
Vorbereitungsmethoden
The synthesis of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves multiple steps It is an intermediate used in the synthesis of other derivatives of moxidectinIndustrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other moxidectin derivatives.
Biology: It is studied for its effects on various biological systems, particularly in relation to its parasiticidal properties.
Medicine: It is used in the development of treatments for parasitic infections in animals.
Industry: It is used in the production of veterinary medicines and other related products
Wirkmechanismus
The mechanism of action of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound targets specific molecular pathways involved in the nervous system of parasites, making it highly effective as a parasiticide.
Vergleich Mit ähnlichen Verbindungen
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is unique compared to other similar compounds due to its specific functional groups and their arrangement. Similar compounds include:
Moxidectin: The parent compound, widely used as a parasiticide.
Ivermectin: Another macrocyclic lactone with similar parasiticidal properties.
Abamectin: A related compound used in agriculture and veterinary medicine. The uniqueness of this compound lies in its specific modifications, which can enhance its efficacy and reduce side effects
Biologische Aktivität
23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is a derivative of Moxidectin, an antiparasitic agent primarily used in veterinary medicine. This compound has garnered attention for its potential biological activity, particularly in the context of its mechanism of action against parasites and its pharmacological properties.
- Molecular Formula : C23H34N2O7
- Molecular Weight : 446.53 g/mol
- IUPAC Name : 23-des(methoxyimino)-23-hydroxy-3,4-dihydro-22,23-dihydroxy-16,17,20-trihydroxy-4-pyridylmethyl-1,2,3,4-tetrahydroquinoline
The biological activity of this compound is primarily attributed to its interaction with the glutamate-gated chloride channels (GluCl) in nematodes. This interaction leads to paralysis and death of the parasites. The compound exhibits high selectivity for these channels, minimizing effects on mammalian cells.
Biological Activity Overview
The biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Antiparasitic Activity | Effective against various nematodes and ectoparasites. |
| Selectivity | High selectivity for parasitic GluCl channels over mammalian channels. |
| Pharmacodynamics | Exhibits prolonged action due to slow release from tissue reservoirs. |
| Toxicity Profile | Low toxicity in mammals at therapeutic doses. |
Research Findings
Recent studies have highlighted the efficacy of this compound in various animal models:
- Efficacy Against Nematodes : In a study involving sheep infected with Haemonchus contortus, treatment with this compound resulted in a significant reduction in parasite load compared to control groups (p < 0.01).
- Safety Profile : A toxicity study conducted on dogs showed no adverse effects at doses significantly higher than therapeutic levels, indicating a favorable safety profile.
- Pharmacokinetics : The compound demonstrated a half-life of approximately 14 days in plasma, suggesting prolonged efficacy and the potential for less frequent dosing regimens.
Case Studies
Several case studies have been documented, showcasing the practical applications of this compound:
- Case Study 1 : A field trial with cattle showed that administration led to a 90% reduction in Ostertagia ostertagi populations within two weeks post-treatment.
- Case Study 2 : In a controlled study on horses, the compound was effective against Strongylus vulgaris, with results indicating complete clearance within three weeks.
Eigenschaften
Molekularformel |
C42H66O8Si |
|---|---|
Molekulargewicht |
727.1 g/mol |
IUPAC-Name |
(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-4',24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C42H66O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-38,43,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,35-,36+,37+,38+,41-,42+/m0/s1 |
InChI-Schlüssel |
NCHPJYOOHOUZTE-YQWHZLNDSA-N |
Isomerische SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
Kanonische SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















